3-(Hexyloxy)-4-(octyloxy)benzaldehyde
Description
Fourier-Transform Infrared Spectroscopy (FT-IR)
The FT-IR spectrum of 3-(hexyloxy)-4-(octyloxy)benzaldehyde exhibits characteristic bands for aldehyde (C=O stretch at ~1700 cm⁻¹), aromatic C=C (1600–1450 cm⁻¹), and ether C-O-C (asymmetric and symmetric stretches at 1255–1160 cm⁻¹). The absence of O-H stretches above 3000 cm⁻¹ confirms the lack of phenolic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl3, 300 MHz):
¹³C NMR (CDCl3, 75 MHz):
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 334.25 ([M]⁺), consistent with the exact mass of 334.25079494 g/mol. Fragmentation pathways include loss of the aldehyde group (-28 amu) and sequential cleavage of the alkoxy chains, yielding peaks at m/z 306 ([M-CO]⁺) and m/z 191 ([C13H15O2]⁺).
Comparative Analysis with Related Alkoxybenzaldehyde Derivatives
The table below contrasts key properties of 3-(hexyloxy)-4-(octyloxy)benzaldehyde with structurally related derivatives:
Key observations:
- Chain Length and Solubility: Increasing alkoxy chain length (e.g., hexyloxy vs. methoxy) enhances hydrophobicity, as evidenced by the higher logP value of 7.1 compared to 2.5 for the methoxy derivative.
- Crystallinity: Symmetric derivatives (e.g., 4-(octyloxy)benzaldehyde) exhibit higher melting points due to efficient packing, whereas asymmetric analogs like 3-(hexyloxy)-4-(octyloxy)benzaldehyde likely form glassy phases.
- Spectral Shifts: The aldehyde proton in asymmetric derivatives resonates upfield (δ 9.80) compared to symmetric 4-(octyloxy)benzaldehyde (δ 10.05), reflecting reduced electron withdrawal due to the ortho alkoxy group.
Properties
CAS No. |
650606-33-0 |
|---|---|
Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
3-hexoxy-4-octoxybenzaldehyde |
InChI |
InChI=1S/C21H34O3/c1-3-5-7-9-10-12-15-23-20-14-13-19(18-22)17-21(20)24-16-11-8-6-4-2/h13-14,17-18H,3-12,15-16H2,1-2H3 |
InChI Key |
PTWMPCJTOUNKMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCC |
Origin of Product |
United States |
Preparation Methods
Etherification Method
The etherification method is one of the most widely used approaches for synthesizing 3-(Hexyloxy)-4-(octyloxy)benzaldehyde. This involves the alkylation of 4-hydroxybenzaldehyde with appropriate alkyl halides.
Reagents :
- 4-Hydroxybenzaldehyde
- Hexyl bromide
- Octyl bromide
- Potassium carbonate (base)
- Dimethylformamide (solvent)
-
- The reaction is typically conducted under reflux conditions at temperatures between 80°C to 100°C for approximately 12 to 24 hours.
Yield : The yield of the product can vary based on the exact conditions but is often reported to be above 80% when optimized.
Reaction Scheme :
$$
\text{4-Hydroxybenzaldehyde} + \text{Hexyl bromide} + \text{Octyl bromide} \xrightarrow{\text{K}2\text{CO}3,\text{DMF}} \text{3-(Hexyloxy)-4-(octyloxy)benzaldehyde}
$$
Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity due to its efficiency and ability to enhance reaction rates.
Reagents :
- Similar to the etherification method but utilizes microwave irradiation for heating.
-
- The mixture is irradiated in a microwave reactor at controlled temperatures, typically around 90°C, for shorter times (e.g., 30 minutes).
Yield : This method can yield products in high purity (>95%) with significantly reduced reaction times compared to traditional methods.
Alternative Synthetic Routes
Other synthetic approaches include:
Direct Aldol Condensation : This involves the condensation of appropriate aldehydes and ketones under basic conditions, although this method is less common for synthesizing long-chain derivatives.
Grignard Reaction : Using Grignard reagents with substituted benzaldehydes can also lead to the formation of similar compounds but may require more stringent control over reaction conditions.
Following synthesis, the characterization of 3-(Hexyloxy)-4-(octyloxy)benzaldehyde is crucial for confirming its structure and purity. Common techniques include:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | To determine the structure and confirm the presence of functional groups. |
| Infrared Spectroscopy (IR) | To identify functional groups based on characteristic absorption bands. |
| Mass Spectrometry (MS) | To confirm molecular weight and structure through fragmentation patterns. |
NMR Analysis
NMR spectroscopy is particularly useful for identifying the chemical environment of protons in the compound:
- Chemical shifts around δ ~9.8 ppm indicate the aldehyde proton.
- Signals in the range of δ ~4.0 ppm correspond to methylene protons adjacent to oxygen atoms in the hexyloxy and octyloxy chains.
IR Spectroscopy
FT-IR spectroscopy provides information about functional groups:
- A strong absorption band near 1680 cm⁻¹ corresponds to the carbonyl (C=O) stretch.
- Absorption bands around 1250 cm⁻¹ indicate C–O stretching from the ether linkages.
Mass Spectrometry
Mass spectrometry confirms molecular weight and assists in structural elucidation:
- The molecular ion peak at m/z = [M+H]⁺ corresponds to C₁₃H₁₈O₂, validating the molecular formula.
Chemical Reactions Analysis
Types of Reactions
3-(Hexyloxy)-4-(octyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The alkoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 3-(Hexyloxy)-4-(octyloxy)benzoic acid.
Reduction: 3-(Hexyloxy)-4-(octyloxy)benzyl alcohol.
Substitution: Compounds with substituted alkoxy groups, depending on the nucleophile used.
Scientific Research Applications
3-(Hexyloxy)-4-(octyloxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and fragrances.
Mechanism of Action
The mechanism of action of 3-(Hexyloxy)-4-(octyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modulation of enzyme activity and cellular signaling pathways. The alkoxy groups may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₁H₃₂O₃
- Molecular Weight : 332.48 g/mol
- Functional Groups : Aldehyde, two ethers (hexyloxy and octyloxy).
Structural Analogues
(a) 4-(Octyloxy)benzaldehyde
- Structure : Features a single octyloxy group at the 4-position.
- Synthesis : Prepared via alkylation of 4-hydroxybenzaldehyde with 1-bromooctane in DMF using K₂CO₃ .
- Properties :
(b) 3-(Benzyloxy)-4-methoxybenzaldehyde
- Structure : Benzyloxy (3-position) and methoxy (4-position) groups.
- Synthesis: Alkylation of isovanillin with benzyl chloride in ethanol under reflux .
- Properties :
(c) 4-Hexyloxy-3-methoxybenzaldehyde
- Structure : Hexyloxy (4-position) and methoxy (3-position) groups.
- Crystallography : Reported in Acta Crystallographica Section E, highlighting planar geometry and intermolecular hydrogen bonding involving the aldehyde group .
- Properties :
Physicochemical Comparison
Table 1: Comparative Data for Benzaldehyde Derivatives
*Estimated based on analogous syntheses .
Reactivity and Functional Differences
- Electronic Effects : Alkoxy groups (hexyloxy, octyloxy) are electron-donating, activating the aldehyde toward nucleophilic addition. However, steric hindrance from longer chains in 3-(Hexyloxy)-4-(octyloxy)benzaldehyde may reduce reactivity compared to methoxy or benzyloxy derivatives .
- Solubility : Longer alkyl chains (hexyl, octyl) enhance solubility in organic solvents (e.g., ethyl acetate, dichloromethane) but reduce water solubility .
- Thermal Stability : Octyloxy and hexyloxy groups improve thermal stability, making the compound suitable for high-temperature applications in materials science .
Biological Activity
3-(Hexyloxy)-4-(octyloxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activity, and relevant research findings regarding this compound.
Synthesis of 3-(Hexyloxy)-4-(octyloxy)benzaldehyde
The synthesis of 3-(hexyloxy)-4-(octyloxy)benzaldehyde typically involves multistep reactions that incorporate hexyloxy and octyloxy groups into a benzaldehyde framework. The process often utilizes methods such as microwave-assisted reactions or traditional organic synthesis techniques.
Reaction Scheme
A general scheme for synthesizing 3-(hexyloxy)-4-(octyloxy)benzaldehyde can be outlined as follows:
- Starting Materials : Hexyloxybenzene and octyloxybenzaldehyde.
- Reagents : Common reagents include paraformaldehyde and acidic catalysts.
- Conditions : Reactions may require heating under reflux conditions or microwave irradiation for efficiency.
The yield and purity of the synthesized compound can be assessed using techniques like NMR spectroscopy and HPLC.
Anticancer Properties
Recent studies have indicated that compounds similar to 3-(hexyloxy)-4-(octyloxy)benzaldehyde exhibit significant anticancer properties. For instance, derivatives of benzylidinemalononitrile, which share structural similarities, showed promising results against various cancer cell lines, including HER2-positive cells. The mechanism of action is believed to involve apoptosis induction and disruption of cellular proliferation pathways .
Case Study: Molecular Dynamics Simulation
A molecular dynamics simulation study demonstrated that certain derivatives exhibited strong binding affinities to target proteins involved in cancer progression. The calculated Gibbs free energy changes indicated favorable interactions at the active sites, suggesting potential as therapeutic agents .
Antimicrobial Activity
The antimicrobial potential of 3-(hexyloxy)-4-(octyloxy)benzaldehyde has also been explored. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mode of action often involves disruption of bacterial membrane integrity and inhibition of macromolecular biosynthesis .
Table: Antimicrobial Efficacy
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(Hexyloxy)-4-(octyloxy)benzaldehyde | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of aldehydes like 3-(hexyloxy)-4-(octyloxy)benzaldehyde is often attributed to their ability to react with amino acids and proteins through nucleophilic addition, leading to modifications that can alter biological functions . Further research is needed to elucidate specific interaction profiles with biomolecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(hexyloxy)-4-(octyloxy)benzaldehyde, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Williamson ether synthesis. For example, asymmetric alkoxy-substituted benzaldehydes are prepared by reacting 3,4-dihydroxybenzaldehyde with alkyl halides (e.g., hexyl and octyl bromides) under basic conditions (e.g., K₂CO₃ in DMF) . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures). Impurity removal is confirmed via thin-layer chromatography (TLC) .
| Synthetic Route | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Williamson Ether Synthesis | K₂CO₃, DMF, 80°C, 24 hrs | ~45-50% | Column Chromatography |
| Micellar Catalysis | CTAB surfactant, aqueous ethanol | ~60% | Recrystallization (1:1 EtOH:H₂O) |
Q. How is 3-(hexyloxy)-4-(octyloxy)benzaldehyde characterized structurally?
- Methodological Answer : Characterization includes:
- FT-IR : Peaks at ~1680–1700 cm⁻¹ (aldehyde C=O stretch) and ~1250–1270 cm⁻¹ (asymmetric C-O-C ether stretch) .
- NMR : H-NMR shows aldehyde proton (~9.8–10.0 ppm), methine protons adjacent to oxygen (~4.0–4.2 ppm), and alkyl chain signals (0.8–1.8 ppm). C-NMR confirms aldehyde carbon (~190–192 ppm) and ether-linked carbons (~70–75 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 350–400) validate molecular weight .
Advanced Research Questions
Q. How do variations in alkoxy chain length (hexyl vs. octyl) influence the compound’s mesomorphic properties?
- Methodological Answer : Longer alkyl chains (e.g., octyl) enhance liquid crystalline behavior by increasing van der Waals interactions. Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are used to analyze phase transitions. For asymmetric derivatives, the octyl chain promotes smectic phases, while hexyl groups favor nematic ordering. Contradictions in phase stability across studies may arise from impurities or heating/cooling rate differences .
Q. What strategies mitigate low yields in cross-coupling reactions involving 3-(hexyloxy)-4-(octyloxy)benzaldehyde?
- Methodological Answer : Low yields in Suzuki-Miyaura or Ullmann couplings (common in creating π-conjugated systems) are addressed by:
-
Catalyst Optimization : Palladium/copper catalysts with ligands (e.g., XPhos) improve reactivity .
-
Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 24 hrs) and minimizes side reactions .
-
Solvent Screening : High-polarity solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
Reaction Type Catalyst System Solvent Yield Improvement (%) Suzuki-Miyaura Coupling Pd(OAc)₂/XPhos DMF/H₂O 35% → 65% Ullmann Coupling CuI/1,10-phenanthroline DMSO 20% → 50%
Q. How are computational methods applied to predict the reactivity of 3-(hexyloxy)-4-(octyloxy)benzaldehyde in electrophilic substitution?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The aldehyde group acts as an electron-withdrawing group, directing electrophiles to the meta position of the benzene ring. Experimental validation involves nitration or bromination reactions, with HPLC analysis quantifying regioselectivity .
Data Contradiction Analysis
Q. Why do reported melting points for 3-(hexyloxy)-4-(octyloxy)benzaldehyde vary across studies?
- Methodological Answer : Discrepancies arise from:
- Polymorphism : Recrystallization solvents (ethanol vs. acetone) produce different crystalline forms.
- Purity : Impurities from incomplete alkylation (e.g., residual mono-ether derivatives) lower observed melting points. DSC thermograms (heating rate: 10°C/min) and elemental analysis resolve such issues .
Safety and Handling
Q. What safety protocols are critical during large-scale synthesis?
- Methodological Answer : Key precautions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
